3-Hydroxy-2-methylbenzenesulfonamide
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Overview
Description
3-Hydroxy-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylbenzenesulfonamide typically involves the sulfonation of 2-methylphenol (o-cresol) followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: o-Cresol is treated with sulfuric acid to introduce the sulfonic acid group, forming 3-hydroxy-2-methylbenzenesulfonic acid.
Amidation: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-2-methylbenzylamine.
Substitution: Formation of halogenated derivatives such as 3-hydroxy-2-methyl-4-chlorobenzenesulfonamide.
Scientific Research Applications
3-Hydroxy-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide group.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine.
3-Hydroxybenzenesulfonamide: Lacks the methyl group present in 3-Hydroxy-2-methylbenzenesulfonamide
Uniqueness
This compound is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological properties compared to other sulfonamides .
Properties
CAS No. |
43059-23-0 |
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Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-hydroxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-6(9)3-2-4-7(5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
IPWXZRQYTAGWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)O |
Origin of Product |
United States |
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